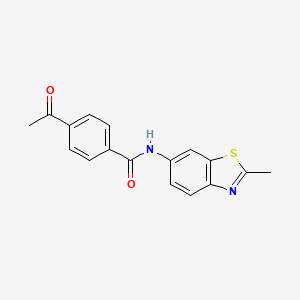
4-乙酰基-N-(2-甲基-1,3-苯并噻唑-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
科学研究应用
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has shown promise as an antimicrobial agent, with studies demonstrating its activity against various bacterial and fungal strains . In medicine, it has been investigated for its anticancer properties, with research indicating its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
作用机制
Target of Action
Benzothiazole derivatives, such as 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby weakening the cell wall of the Mycobacterium tuberculosis . The exact molecular interactions between the compound and the DprE1 enzyme are still under investigation.
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the compound’s action is the inhibition of the DprE1 enzyme, leading to a disruption in the synthesis of arabinogalactan . This disruption weakens the cell wall of the Mycobacterium tuberculosis, potentially leading to cell death . The compound has been found to exhibit potent anti-tubercular activity in vitro .
Action Environment
The action of 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound
准备方法
The synthesis of 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
化学反应分析
4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
相似化合物的比较
4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-(4-aminophenyl)benzothiazole . These compounds share similar structural features but differ in their functional groups and biological activities. For example, 2-aminobenzothiazole is known for its anticancer properties, while 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry .
属性
IUPAC Name |
4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-10(20)12-3-5-13(6-4-12)17(21)19-14-7-8-15-16(9-14)22-11(2)18-15/h3-9H,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIENQCFYTHWGDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)
![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
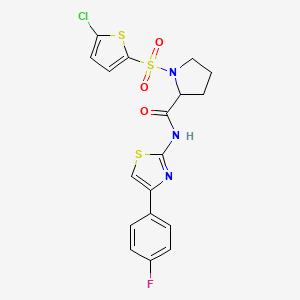
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
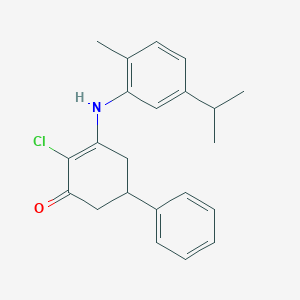
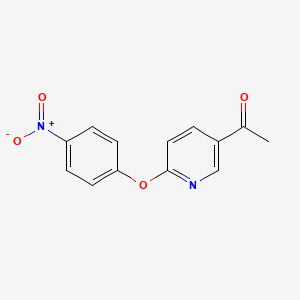
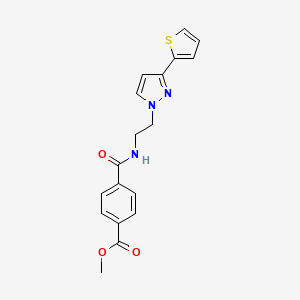
![4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2406256.png)
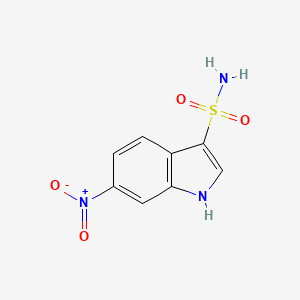
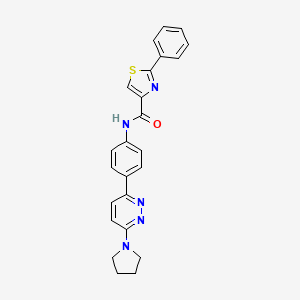
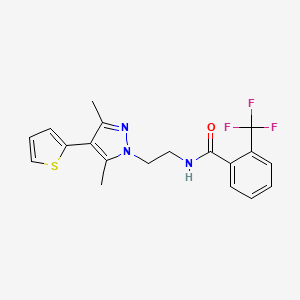
![4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)
![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)
